1-[(3-Bromophenyl)methyl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(3-Bromophenyl)methyl]piperidine hydrochloride” is a chemical compound with the empirical formula C11H14BrN . It is a solid substance . The compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of “this compound” is 240.14 . The SMILES string representation of the molecule is BrC1=CC(N2CCCCC2)=CC=C1 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its empirical formula is C11H14BrN and it has a molecular weight of 240.14 .Scientific Research Applications
Neuroprotective Applications
Research indicates that derivatives of piperidine, which share structural similarities with "1-[(3-Bromophenyl)methyl]piperidine hydrochloride," have shown promise as neuroprotective agents. One such derivative has been identified as a potent and selective N-methyl-D-aspartate (NMDA) antagonist, which potently protects cultured hippocampal neurons from glutamate toxicity. This compound exhibits minimal alpha 1 adrenergic affinity, suggesting it may lack the side effects of compounds currently in clinical trials for neuroprotection (Chenard et al., 1995).
Synthesis and Pharmacological Activity
The synthesis of various 1-arylcyclohexylamines, including structures analogous to "this compound," for evaluation as central nervous system depressants has been documented. These compounds were tested for their pharmacological properties, demonstrating the versatility of piperidine derivatives in drug development (Maddox et al., 1965).
Anti-Acetylcholinesterase Activity
Novel piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Certain derivatives exhibited substantial increases in activity upon modification, indicating the potential for developing new treatments for conditions like dementia (Sugimoto et al., 1990).
Chemical Synthesis and Biological Evaluation
The synthesis of halogen-bearing phenolic chalcones and their corresponding bis Mannich bases, including piperidine derivatives, has been explored. These compounds have been evaluated for their cytotoxic and enzyme inhibitory effects, highlighting the therapeutic potential of piperidine-based compounds in cancer treatment and enzyme inhibition (Yamali et al., 2016).
Future Directions
Piperidine derivatives, such as “1-[(3-Bromophenyl)methyl]piperidine hydrochloride”, continue to be an area of interest in the field of drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14;/h4-6,9H,1-3,7-8,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDJIIURAARODE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.